(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
Description
Properties
Molecular Formula |
C18H26N2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
InChI Key |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)NC([2H])([2H])[C@H]3CCCC4=CC=CC=C34 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
Deuteration of the non-deuterated precursor is achieved via catalytic hydrogenation with deuterium gas (D₂) in the presence of palladium-on-carbon (Pd/C) or rhodium catalysts. The reaction occurs in a mixed solvent system of 2-propanol and deuterium oxide (D₂O) at 180°C for 48 hours.
Key Steps :
- Substrate Preparation : The non-deuterated amine precursor is dissolved in 2-propanol/D₂O.
- Catalyst Loading : Pd/C (10 wt%) and Rh/C (5 wt%) are added at 11 mol% relative to the substrate.
- Deuteration : The mixture is degassed, purged with argon, and heated under stirring.
- Workup : Filtration and evaporation yield the deuterated product with ~60% deuteration efficiency.
Stereochemical Considerations
The (3S,1S) configuration is preserved by using chiral auxiliaries or enantiopure starting materials. For example, (S)-tetralin formic acid and (S)-3-aminoquinuclidine are employed to maintain stereointegrity during acylation and reduction steps.
Reduction with Lithium Aluminum Deuteride (LiAlD₄)
Reduction of Deuterated Amides
Deuterated n-octanamide-d₃ is reduced using LiAlD₄ in tetrahydrofuran (THF) at 70°C for 3 hours. The reaction replaces all labile hydrogens in the amide group with deuterium, achieving >90% yield.
Procedure :
Comparative Efficiency
| Parameter | LiAlD₄ Reduction | Catalytic Deuteration |
|---|---|---|
| Deuteration Efficiency | 95–98% | 60–65% |
| Reaction Time | 3 hours | 48 hours |
| Yield | 91.7% | 64.3% |
Chiral Resolution of Racemic Mixtures
High-Performance Liquid Chromatography (HPLC)
Racemic mixtures of the deuterated compound are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Enantiomeric purity is validated by comparing retention times with non-deuterated standards.
Conditions :
- Column : Chiralpak IC (250 × 4.6 mm, 5 µm).
- Mobile Phase : Hexane/ethanol (80:20 v/v) with 0.1% diethylamine.
- Flow Rate : 1.0 mL/min.
Crystallization-Induced Dynamic Resolution
The hydrochloride salt of the deuterated amine is crystallized from ethanol/water mixtures. Differential solubility of enantiomers ensures ≥99% enantiomeric excess (ee).
Boron Trifluoride-Mediated Cyclization
Reaction Mechanism
(S,S)-quinuclidine tetralin formamide undergoes cyclization in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and diphosgene (ClCO₂CCl₃). The reaction forms the azabicyclo[2.2.2]octane core while retaining deuterium labels.
Optimized Conditions :
Quality Control and Analytical Validation
Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry confirms deuteration ratios. The molecular ion peak at m/z 273.4 ([M+H]⁺) shows a +3 Da shift compared to the non-deuterated analog.
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis reveals the absence of protons at deuterated positions. For example, the methylene protons adjacent to the amine group (δ 2.57 ppm in non-deuterated compound) are absent in the deuterated product.
Neutron Reflectometry (NR)
Neutron scattering length density (SLD) measurements quantify deuteration efficiency. SLD values of 4.2 × 10⁻⁶ Å⁻² correlate with ~60% deuteration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene or tetrahydronaphthalene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Imine or nitroso derivatives.
Reduction: Dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiemetic Properties
The primary application of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 is its association with Palonosetron, a potent antiemetic agent used to prevent nausea and vomiting caused by chemotherapy and surgery. Palonosetron acts as a selective serotonin 5-HT3 receptor antagonist, and the compound serves as an impurity or intermediate in its synthesis .
Pharmacological Research
Research indicates that compounds similar to (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 are being explored for their pharmacological effects on the central nervous system (CNS). Studies have shown that modifications in the bicyclic structure can influence receptor binding affinities and selectivity profiles .
Synthesis and Chemical Research
Synthetic Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles . The synthesis of this compound often involves multi-step processes that highlight its importance in the pharmaceutical manufacturing sector.
Biochemical Applications
Research on Drug Metabolism
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 is also significant in studies related to drug metabolism and pharmacokinetics. Understanding how this compound behaves in biological systems can provide insights into the metabolism of similar drugs and their potential side effects .
Case Studies
Mechanism of Action
The mechanism of action of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The presence of deuterium can affect the compound’s metabolic stability and interaction with enzymes, providing insights into its pharmacological properties.
Comparison with Similar Compounds
Receptor Affinity
- Target Compound : Likely interacts with NK1 or sigma receptors due to structural parallels with CP 96345 () and benzhydryl-quinuclidines (). Deuterium may prolong receptor occupancy by reducing metabolic clearance .
- CP 96345 : Demonstrates high NK1 receptor antagonism (Ki < 1 nM) due to diphenylmethyl and methoxybenzyl groups optimizing hydrophobic interactions .
- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Shows affinity for serotonin or adrenergic receptors, attributed to its tetrahydronaphthalene core and lipophilic substituents .
Metabolic Stability
- The deuterated target compound is expected to exhibit slower CYP450-mediated metabolism compared to non-deuterated analogs, as seen in other deuterated drugs (e.g., deutetrabenazine) .
- CP 96345 and benzhydryl-quinuclidines lack deuterium, making them more susceptible to rapid hepatic clearance .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shares >70% structural similarity with CP 96345 and benzhydryl-quinuclidines, suggesting overlapping bioactivity profiles. In contrast, similarity with bicyclo[3.1.1]heptane derivatives (e.g., 8VP101) is <50%, indicating divergent pharmacological targets .
Research Findings and Implications
- Deuterium Effects : While direct data on the deuterated form is unavailable, studies on analogous deuterated drugs suggest improved half-life and reduced dosing frequency .
- Synthetic Challenges : Stereochemical purity (3S,1S configuration) is critical for activity, as seen in CP 96345, where incorrect stereochemistry reduced NK1 affinity by >100-fold .
Biological Activity
The compound (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 is a derivative of azabicyclo compounds with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article provides a comprehensive analysis of its biological activity based on available research findings.
- Molecular Formula : C18H26N2
- Molecular Weight : 270.41 g/mol
- CAS Number : 177793-80-5
The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a significant role in various physiological processes and are common targets for drug development. The specific interactions of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 with different GPCR subtypes have been explored in several studies.
Key Findings:
- Antithrombotic Activity : Related compounds have shown promising antithrombotic properties by inhibiting platelet aggregation induced by various agonists such as ADP and thrombin .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and neuropsychiatric conditions.
Biological Assays and Results
Several biological assays have been conducted to evaluate the efficacy and potency of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3:
Case Study 1: Antithrombotic Efficacy
A study evaluated the antithrombotic effects of structurally similar compounds derived from tetrahydroisoquinoline frameworks. The results indicated that modifications to the molecular structure could enhance inhibitory potency against platelet activation pathways, suggesting a potential for developing more effective antithrombotic agents based on this scaffold .
Case Study 2: Neuropharmacological Profile
Research into the neuropharmacological effects of azabicyclo compounds has demonstrated their ability to modulate neurotransmitter release and receptor activity, implicating their use in treating conditions such as depression and anxiety disorders .
Q & A
Q. What synthetic strategies are most effective for producing enantiomerically pure (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3?
- Methodological Answer : Enantiopure synthesis requires chiral resolution techniques or asymmetric catalysis. For analogs, trans-4-substituted tetrahydronaphthalenyl derivatives were synthesized via reductive amination using NaBH(OAc)₃ in dichloroethane (DCE), achieving yields of 58–71% . Key steps include:
- Chiral HPLC purification : Use solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) to separate diastereomers .
- Deuterium incorporation : Optimize deuteration via catalytic exchange or deuterated reagents to preserve stereochemistry.
Q. How should researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm stereochemistry and deuterium placement. For example, in related bicyclic amines, NMR signals for azabicyclo[2.2.2]octane protons appear as distinct multiplets (δ 1.5–3.0 ppm), while tetrahydro-naphthalenyl methyl groups resonate near δ 2.7–3.1 ppm . HRMS (High-Resolution Mass Spectrometry) is critical to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic purity for deuterated analogs .
Q. What solvent systems are optimal for chromatographic purification of this compound?
- Methodological Answer : Normal-phase HPLC with hexane-based solvents (e.g., MeOH:EtOH:2-PrOH:Hexanes at 5:5:5:85) effectively resolves structurally similar amines. Adjust flow rates (1.5–10 mL/min) to balance retention time and resolution .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs targeting specific receptor binding sites?
- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict interactions between the bicyclic core and receptors like σ-1 or NMDA. For example, trans-4-cyclohexyl analogs showed higher affinity due to hydrophobic pocket complementarity . Pair with MD simulations (GROMACS) to assess conformational stability under physiological conditions .
Q. What strategies resolve contradictions in NMR data interpretation for stereoisomers?
- Methodological Answer : Apply 2D NMR (COSY, NOESY) to assign spatial relationships. For instance, NOE correlations between the azabicyclo[2.2.2]octane and tetrahydro-naphthalenyl groups confirm stereochemical alignment . Cross-validate with DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. How can isotopic labeling (e.g., deuterium) impact pharmacokinetic studies?
- Methodological Answer : Deuterium labeling reduces metabolic degradation via the isotope effect , prolonging half-life. Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations. Monitor deuterium retention in vivo using ²H NMR of biofluids .
Q. What experimental frameworks address discrepancies in receptor affinity data across studies?
- Methodological Answer : Adopt a unified assay protocol (e.g., radioligand binding with [³H]-ligands) to standardize conditions. Analyze outliers via Schild regression to differentiate competitive vs. allosteric binding. Reference in silico affinity predictions to reconcile empirical data .
Methodological Frameworks
Q. How to integrate a theoretical framework into mechanistic studies of this compound?
Q. What statistical approaches are robust for analyzing dose-response relationships?
- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Use bootstrapping to estimate confidence intervals for EC₅₀ values. Validate with Akaike’s Information Criterion to compare competing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
